2-(4-Methoxybenzyl)benzo[d]oxazole
Overview
Description
2-(4-Methoxybenzyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . It is characterized by the presence of a benzoxazole ring substituted with a 4-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)benzo[d]oxazole typically involves the condensation of 2-aminophenol with 4-methoxybenzaldehyde under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxybenzyl)benzo[d]oxazole.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybenzyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxybenzyl)benzo[d]oxazole
- 2-(4-Methylbenzyl)benzo[d]oxazole
- 2-(4-Chlorobenzyl)benzo[d]oxazole
Uniqueness
2-(4-Methoxybenzyl)benzo[d]oxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to biological targets .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYNJXSRJPAUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328014 | |
Record name | Benzoxazole, 2-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101554-05-6 | |
Record name | Benzoxazole, 2-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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